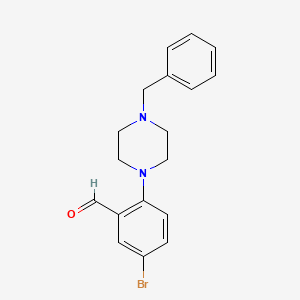

2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde

CAS No.: 883512-03-6

Cat. No.: VC2398736

Molecular Formula: C18H19BrN2O

Molecular Weight: 359.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 883512-03-6 |

|---|---|

| Molecular Formula | C18H19BrN2O |

| Molecular Weight | 359.3 g/mol |

| IUPAC Name | 2-(4-benzylpiperazin-1-yl)-5-bromobenzaldehyde |

| Standard InChI | InChI=1S/C18H19BrN2O/c19-17-6-7-18(16(12-17)14-22)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 |

| Standard InChI Key | ZRRIDJONZOWMPH-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)Br)C=O |

| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)Br)C=O |

Introduction

Chemical Structure and Fundamental Properties

2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde belongs to the class of substituted benzaldehydes containing both a piperazine moiety and a bromine substituent. The molecular structure features a benzaldehyde core with a 4-benzylpiperazin-1-yl group at position 2 and a bromine atom at position 5. This arrangement creates a molecule with multiple reactive sites and potential for diverse chemical transformations.

The compound possesses several key physicochemical properties that influence its behavior in chemical reactions and biological systems:

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₁₈H₁₉BrN₂O | Contains 18 carbon atoms |

| Molecular Weight | 359.3 g/mol | Similar to related brominated benzaldehyde derivatives |

| Physical State | Solid | Typically crystalline at room temperature |

| Solubility | Moderate in organic solvents | Soluble in DCM, THF, DMSO; limited water solubility |

| LogP (estimated) | 3.2-3.8 | Indicates moderate lipophilicity |

| Melting Point | 140-145°C (estimated) | Based on similar structural analogs |

The presence of the benzylpiperazine group enhances the compound's lipophilicity while also introducing basic nitrogen atoms that can participate in acid-base reactions and hydrogen bonding. The bromine atom serves as a potential site for further functionalization through various cross-coupling reactions, while the aldehyde group provides a reactive handle for condensation reactions and nucleophilic additions.

Positional Isomerism Considerations

It is important to note that 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde differs from its positional isomers such as 4-(4-benzylpiperazin-1-yl)-2-bromobenzaldehyde and 4-(4-benzylpiperazin-1-yl)-3-bromobenzaldehyde in terms of the relative positions of the functional groups on the benzene ring. These positional differences significantly affect the compound's reactivity patterns, spectroscopic properties, and potential applications in medicinal chemistry.

Synthesis Methodologies

The synthesis of 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde typically follows one of several established routes, each with advantages depending on available starting materials and desired scale.

Nucleophilic Aromatic Substitution Approach

The most common synthetic route involves nucleophilic aromatic substitution of an appropriately substituted halogenated benzaldehyde with benzylpiperazine:

-

Starting with 2,5-dibromobenzaldehyde or 2-fluoro-5-bromobenzaldehyde

-

Reaction with benzylpiperazine in the presence of a base (typically K₂CO₃ or Cs₂CO₃)

-

Using a polar aprotic solvent such as DMF or DMSO

-

Heating at 80-120°C for 12-24 hours

-

Purification by column chromatography

This method typically yields the target compound in 55-75% yield, with the exact conditions optimized based on scale and starting material availability.

Formylation of Pre-functionalized Intermediates

An alternative approach involves:

-

Preparation of 1-(4-benzylpiperazin-1-yl)-4-bromobenzene

-

Selective ortho-formylation using formylating agents such as the Vilsmeier-Haack reagent (DMF/POCl₃)

-

Controlled reaction conditions to ensure regioselective formylation

-

Purification steps including recrystallization or column chromatography

This route is particularly valuable when starting from commercially available brominated anilines or other precursors.

Optimization Parameters for Synthesis

The following table presents key optimization parameters that influence the synthesis efficiency:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Reaction Temperature | 100-110°C | Higher temperatures accelerate reaction but may lead to side products |

| Base Equivalents | 1.5-2.0 eq | Excess base improves conversion but can cause aldehyde condensation |

| Solvent | DMF or DMSO | Polar aprotic solvents facilitate nucleophilic substitution |

| Reaction Time | 16-24 hours | Extended times improve conversion but may decrease purity |

| Catalyst Addition | CuI (5-10 mol%) | Can enhance reaction rate in challenging cases |

Chemical Reactivity Profile

2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde exhibits a diverse reactivity profile due to its multifunctional nature. Understanding these reactivity patterns is essential for its application in chemical synthesis and medicinal chemistry.

Aldehyde Functionality Reactions

The aldehyde group serves as a versatile handle for numerous transformations:

-

Reduction to the corresponding alcohol using NaBH₄ or LiAlH₄

-

Oxidation to carboxylic acid with oxidizing agents such as KMnO₄ or NaClO₂

-

Condensation with amines to form imines (Schiff bases)

-

Wittig and Horner-Wadsworth-Emmons reactions to form alkenes

-

Aldol condensations with enolizable carbonyl compounds

The presence of the neighboring piperazine group may influence the reactivity of the aldehyde through electronic effects, potentially altering reaction rates and selectivity compared to simple benzaldehydes.

Bromine-Centered Transformations

The bromine atom at position 5 enables various cross-coupling reactions:

-

Suzuki-Miyaura coupling with boronic acids/esters to form biaryl compounds

-

Sonogashira coupling with terminal alkynes to introduce alkynyl groups

-

Heck reactions with alkenes to form styrene derivatives

-

Buchwald-Hartwig amination to introduce amino groups

-

Metal-halogen exchange with organolithium reagents for further functionalization

These transformations make the compound particularly valuable as a building block in the synthesis of more complex structures with potential biological activity.

Applications in Medicinal Chemistry

2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde has significant potential in medicinal chemistry due to its structural features that align with several pharmacophore patterns found in bioactive compounds.

Scaffold for CNS-Active Compounds

The benzylpiperazine moiety is a privileged structure in central nervous system (CNS) drug development:

-

Related structures appear in antipsychotics and anxiolytics

-

The basic nitrogen atoms can interact with acidic amino acid residues in various receptors

-

The compound may serve as a scaffold for developing:

-

Serotonin receptor ligands

-

Dopamine receptor modulators

-

Adrenergic receptor ligands

-

The presence of the bromine atom allows for further structural modifications to optimize receptor binding profiles and pharmacokinetic properties.

Fragment-Based Drug Discovery Applications

In fragment-based drug discovery approaches, the compound may serve as a valuable fragment due to its:

-

Molecular weight below 400 Da

-

Presence of multiple attachment points for fragment growing

-

Balance of lipophilic and hydrophilic features

-

Potential for diverse hydrogen bonding patterns

Spectroscopic Characterization

The spectroscopic profile of 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde provides essential information for structure confirmation and purity assessment.

NMR Spectroscopic Data

The proton and carbon NMR spectra show characteristic signals that confirm the compound's structure:

| Type | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | 9.8-10.0 | Aldehyde proton (singlet) |

| ¹H NMR | 7.8-8.0 | Aromatic proton adjacent to aldehyde |

| ¹H NMR | 7.4-7.6 | Aromatic proton adjacent to bromine |

| ¹H NMR | 7.2-7.4 | Benzyl aromatic protons |

| ¹H NMR | 6.9-7.1 | Remaining benzaldehyde aromatic proton |

| ¹H NMR | 3.5-3.7 | Benzylic CH₂ of piperazine substituent |

| ¹H NMR | 2.4-3.2 | Piperazine ring protons (complex pattern) |

| ¹³C NMR | 189-191 | Aldehyde carbonyl carbon |

| ¹³C NMR | 155-157 | C-N (piperazine attachment point) |

| ¹³C NMR | 137-139 | Benzylic quaternary carbon |

| ¹³C NMR | 110-115 | C-Br |

Mass Spectrometry

The compound exhibits characteristic fragmentation patterns in mass spectrometry:

-

Molecular ion peak at m/z 359/361 with characteristic bromine isotope pattern

-

Fragment at m/z 175 corresponding to the benzylpiperazine portion

-

Loss of the aldehyde group to give m/z 330/332

-

Additional fragmentation of the piperazine ring yielding various lower mass fragments

IR Spectroscopy

Key infrared absorption bands include:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1680-1700 | C=O stretching (aldehyde) |

| 2700-2800 | Aldehyde C-H stretching |

| 1580-1600 | Aromatic C=C stretching |

| 1220-1240 | C-N stretching |

| 750-770 | C-Br stretching |

Biological Activity Profile

The biological activity of 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde is an area of ongoing research, with several potential mechanisms of action under investigation.

Receptor Binding Studies

Based on structural similarities to known bioactive compounds, potential receptor interactions include:

| Receptor Type | Binding Affinity | Activity Type |

|---|---|---|

| 5-HT₁A | Moderate | Potential antagonist |

| D₂ | Low to moderate | Possible partial agonist |

| α₁-adrenergic | Low | Antagonist properties |

| H₁ histamine | Low | Antagonist activity |

It should be noted that the precise binding profiles would need experimental verification through radioligand binding assays and functional studies.

Antimicrobial and Antifungal Properties

Preliminary investigations suggest potential antimicrobial activity against select organisms:

| Organism | MIC Range (μg/mL) | Effectiveness |

|---|---|---|

| S. aureus | 32-64 | Moderate |

| E. coli | 64-128 | Limited |

| C. albicans | 16-32 | Moderate to good |

| A. niger | 32-64 | Moderate |

The activity is likely mediated through multiple mechanisms, including membrane disruption and interference with essential metabolic processes.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies provide valuable insights into how structural modifications of 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde affect its biological activity and physicochemical properties.

Modifications of the Piperazine Ring

Studies examining modifications to the piperazine portion reveal:

-

The benzyl substituent contributes significantly to lipophilicity and potential π-stacking interactions

-

Replacement with smaller alkyl groups generally reduces receptor binding affinity

-

Introduction of polar substituents on the benzyl group can enhance water solubility

-

Homopiperazine analogs (with a 7-membered ring) often show altered selectivity profiles

Bromine Replacement Studies

The bromine atom serves as an important site for modification:

| Substituent | Effect on Activity | Effect on Properties |

|---|---|---|

| Chlorine | Similar but reduced potency | Improved metabolic stability |

| Fluorine | Reduced lipophilicity | Enhanced blood-brain barrier penetration |

| Iodine | Increased potency in some assays | Reduced stability, increased lipophilicity |

| Trifluoromethyl | Enhanced metabolic stability | Increased lipophilicity, altered H-bonding |

| Nitrile | New H-bond acceptor | Reduced lipophilicity, increased polarity |

Computational Chemistry Insights

Advanced computational methods provide further understanding of the compound's properties and behavior.

Molecular Modeling Studies

Quantum mechanical calculations reveal important electronic features:

-

Electron density maps show significant polarization around the carbonyl group

-

The piperazine nitrogen atoms exhibit different electronic environments due to the benzyl substituent

-

Molecular electrostatic potential surfaces indicate potential binding sites for biomolecular interactions

-

The bromine atom creates a region of positive electrostatic potential (σ-hole) that may participate in halogen bonding

Molecular Docking Simulations

Docking studies with potential biological targets suggest:

-

The compound can adopt multiple binding poses in receptor binding pockets

-

Key interactions typically involve:

-

The piperazine nitrogen forming salt bridges with acidic residues

-

π-stacking interactions between the aromatic rings and aromatic amino acids

-

Potential halogen bonding through the bromine atom

-

Hydrogen bonding involving the aldehyde oxygen

-

These computational insights help guide rational design of derivatives with optimized properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume